molecular formula C40H43N7O7S B8023442 Paritaprevir CAS No. 1221573-85-8

Paritaprevir

Cat. No.: B8023442
CAS No.: 1221573-85-8
M. Wt: 765.9 g/mol
InChI Key: UAUIUKWPKRJZJV-QPLHLKROSA-N
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Description

Paritaprevir, previously known as ABT-450, is an acylsulfonamide inhibitor of the NS3-4A serine protease. It is primarily used in combination with other antiviral agents for the treatment of chronic Hepatitis C Virus (HCV) infections. Manufactured by Abbott Laboratories, this compound has shown promising results in achieving sustained virologic response in patients with HCV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paritaprevir involves the incorporation of oxime-based P*-shelf moieties. A collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals led to the development of this compound, which includes novel P*-phenanthridine and P3-amide capping groups. The compound is pharmacokinetically boosted by ritonavir .

Industrial Production Methods: Industrial production of this compound involves sophisticated medicinal chemistry approaches, requiring the design and synthesis of complex chemical matter. The process includes key advances that overcome significant biological challenges, ensuring high purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Paritaprevir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oximes, phenanthridine derivatives, and amide capping groups. The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and purity of the product .

Major Products Formed: The major product formed from these reactions is this compound itself, which is then combined with other antiviral agents such as Ombitasvir, Dasabuvir, and Ritonavir to form combination therapies like Viekira Pak and Technivie .

Scientific Research Applications

Paritaprevir is extensively used in scientific research, particularly in the field of antiviral therapy. It is a key component in the treatment of chronic Hepatitis C, offering high cure rates and fewer side effects compared to older antiviral agents. Additionally, this compound has shown potential in ameliorating experimental acute lung injury in vitro and in vivo, indicating its broader therapeutic applications .

Mechanism of Action

Paritaprevir exerts its effects by inhibiting the NS3/4A serine protease of Hepatitis C Virus. This inhibition prevents viral replication by blocking the cleavage of viral genetic material into structural and nonstructural proteins required for viral assembly. The molecular targets involved include Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Paritaprevir include other NS3/4A protease inhibitors such as Telaprevir and Boceprevir. These compounds also target the NS3/4A protease but differ in their chemical structure and pharmacokinetic properties .

Uniqueness of this compound: this compound stands out due to its high potency, better sustained virologic response rates, and fewer side effects. Its pharmacokinetic boosting by ritonavir further enhances its efficacy, making it a preferred choice in combination therapies for HCV .

Properties

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027922
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1216941-48-8
Record name Paritaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paritaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARITAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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